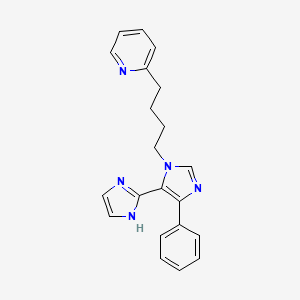
5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-2,4'-biimidazole
Vue d'ensemble
Description
5'-phenyl-3'-(4-pyridin-2-ylbutyl)-1H,3'H-2,4'-biimidazole, commonly known as PBBi, is a novel biimidazole compound that has gained significant attention in recent years due to its potential applications in scientific research. PBBi is a heterocyclic compound that contains two imidazole rings linked by a butyl chain and a pyridine ring attached to one of the imidazole rings.
Mécanisme D'action
PBBi's mechanism of action involves binding to specific sites on proteins and enzymes, thereby inhibiting their activity. It has been shown to bind to the active site of enzymes involved in the biosynthesis of bacterial cell walls, preventing the formation of peptidoglycan and leading to bacterial cell death. PBBi also binds to the protein-protein interaction domain of various proteins, disrupting their interactions and inhibiting their activity.
Biochemical and Physiological Effects:
PBBi has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). PBBi has also been shown to inhibit the proliferation of cancer cells, including breast, lung, and prostate cancer cells. In addition, PBBi has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
PBBi has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have high potency and selectivity for its target proteins and enzymes. However, PBBi has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of PBBi. One potential direction is the optimization of its chemical structure to improve its potency, selectivity, and solubility. Another direction is the development of PBBi-based drugs for the treatment of bacterial infections, cancer, and other diseases. Furthermore, PBBi can be used as a tool to study protein-protein interactions and enzyme activity, leading to a better understanding of disease mechanisms and potential drug targets.
Applications De Recherche Scientifique
PBBi has shown potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been identified as a potent inhibitor of protein-protein interactions, which are involved in various diseases such as cancer, Alzheimer's disease, and viral infections. PBBi has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-[4-[5-(1H-imidazol-2-yl)-4-phenylimidazol-1-yl]butyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-2-8-17(9-3-1)19-20(21-23-13-14-24-21)26(16-25-19)15-7-5-11-18-10-4-6-12-22-18/h1-4,6,8-10,12-14,16H,5,7,11,15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXPTVDNEWGIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CCCCC3=CC=CC=N3)C4=NC=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(2-furyl)-3-phenylpropyl]-4H-1,2,4-triazole](/img/structure/B3809687.png)
![ethyl N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B3809711.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-1,6-dihydropyridine-2-carboxamide](/img/structure/B3809712.png)

![N-[(1R)-1-(3-methoxyphenyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B3809724.png)
![1-[4-(2,4,5-trimethylbenzyl)morpholin-2-yl]methanamine](/img/structure/B3809729.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-methoxy-N-methylbenzamide](/img/structure/B3809736.png)
![4-[2-(2-fluorophenyl)ethyl]-5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3809743.png)
![1-{4-[2-(1-naphthylmethyl)-4-morpholinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B3809751.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2'-methoxybiphenyl-3-carboxamide](/img/structure/B3809752.png)
![4-ethyl-5-[1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3809758.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-{[5,8-dimethoxy-2-(4-morpholinyl)-3-quinolinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B3809763.png)
![2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrazine](/img/structure/B3809774.png)
![7-(cyclopropylmethyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3809782.png)